Cas no 478030-78-3 (1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide)
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1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide 化学的及び物理的性質
名前と識別子
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- 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide
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1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 2R-1596-10MG |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 10mg |
£48.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00894054-1g |
1-(4-Chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide |
478030-78-3 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Key Organics Ltd | 2R-1596-5MG |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 5mg |
£35.00 | 2025-02-09 | |
A2B Chem LLC | AI76348-1mg |
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide |
478030-78-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
A2B Chem LLC | AI76348-10mg |
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide |
478030-78-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
Key Organics Ltd | 2R-1596-5G |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 5g |
£3080.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1596-0.5G |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1596-1G |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 2R-1596-10G |
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-2-furylmethylidene]-4-piperidinecarbohydrazide |
478030-78-3 | >90% | 10g |
£5775.00 | 2025-02-09 | |
A2B Chem LLC | AI76348-1g |
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide |
478030-78-3 | >90% | 1g |
$1295.00 | 2024-04-19 |
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide 関連文献
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazideに関する追加情報
Introduction to 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide (CAS No. 478030-78-3)
1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 478030-78-3, represents a novel molecular scaffold with potential applications in the development of bioactive molecules. The structural framework of this compound incorporates several key functional groups, including a 4-chlorobenzenesulfonyl moiety and a furan-2-ylmethylidene substituent, which are strategically positioned to interact with biological targets in a highly specific manner.
The 4-chlorobenzenesulfonyl group is a well-known pharmacophore that has been extensively studied for its ability to modulate enzyme activity and receptor binding. In particular, this moiety has shown promise in the development of inhibitors targeting various therapeutic pathways, including those involved in inflammation, pain, and cancer. The presence of the chloro substituent at the para position enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further exploration in drug discovery.
Complementing the 4-chlorobenzenesulfonyl group is the furan-2-ylmethylidene component, which introduces a rigid aromatic system capable of engaging in π-stacking interactions with biological targets. Furan derivatives have long been recognized for their biological activity, with applications ranging from antimicrobial agents to anticonvulsants. The double bond in the furan ring further contributes to the compound's conformational flexibility, allowing it to adopt multiple binding orientations within a biological target. This structural feature is particularly valuable in optimizing binding affinity and selectivity.
The piperidine core serves as a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and ability to mimic natural amino acid residues. The introduction of a carbohydrazide group at the 4-position of piperidine adds another layer of complexity, enabling hydrogen bonding interactions with polar residues in biological targets. This functionalization enhances the compound's potential as an inhibitor or modulator of enzyme activity.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, allowing researchers to design compounds like 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide with enhanced specificity and potency. Molecular docking studies have suggested that this compound may interact with enzymes involved in signal transduction pathways, making it a promising candidate for therapeutic intervention. Furthermore, virtual screening approaches have identified potential binding pockets where this molecule could exert its effects.
In vitro studies have begun to elucidate the mechanism of action for this compound. Initial experiments indicate that it may inhibit the activity of specific enzymes by competing with natural substrates or by inducing conformational changes that alter enzyme function. The combination of the 4-chlorobenzenesulfonyl, furan-2-ylmethylidene, and carbohydrazide groups appears to synergize, creating a multifaceted interaction profile that could be exploited for therapeutic purposes.
The synthesis of this compound presents several challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled efficient construction of the required functional groups. Additionally, green chemistry principles have been incorporated into synthetic routes to minimize waste and improve sustainability.
Future research directions for 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide include exploring its potential as an intermediate in more complex drug candidates. By modifying specific functional groups or introducing additional moieties, researchers may uncover novel bioactivities or enhance existing ones. Furthermore, investigating the compound's behavior in living systems will provide insights into its pharmacokinetic properties and potential side effects.
The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for analyzing complex molecular structures like this one. Predictive models can help identify optimal analogs or derivatives with improved properties, accelerating the development process. As computational tools continue to evolve, their role in optimizing compounds like 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide will only grow more significant.
In conclusion, 1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(furan-2-yl)methylidene]piperidine-4-carbohydrazide (CAS No. 478030-78-3) represents a promising lead compound in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies are expected to yield valuable insights into its mechanism of action and therapeutic potential, paving the way for new treatments targeting various diseases.
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